molecular formula C₁₅H₁₇Cl₂N₃O₈ B1144452 3-Hydroxy Guanfacine O-β-D-Glucuronide CAS No. 78433-83-7

3-Hydroxy Guanfacine O-β-D-Glucuronide

货号: B1144452
CAS 编号: 78433-83-7
分子量: 438.22
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Hydroxy Guanfacine O-β-D-Glucuronide is a metabolite of guanfacine, a selective alpha-2A adrenergic receptor agonist. Guanfacine is primarily used in the treatment of hypertension and attention deficit hyperactivity disorder (ADHD). The glucuronidation of guanfacine results in the formation of this compound, which is an important step in the drug’s metabolism and excretion .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy Guanfacine O-β-D-Glucuronide involves the glucuronidation of 3-hydroxy guanfacine. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under physiological conditions, with the enzyme catalyzing the transfer of the glucuronic acid moiety to the hydroxyl group of 3-hydroxy guanfacine .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The substrate, 3-hydroxy guanfacine, is continuously fed into the reactor along with UDPGA and UGT. The product is then purified using chromatographic techniques to obtain high purity this compound .

化学反应分析

Types of Reactions

3-Hydroxy Guanfacine O-β-D-Glucuronide primarily undergoes hydrolysis and conjugation reactions. Hydrolysis can occur under acidic or basic conditions, leading to the cleavage of the glucuronide moiety and the release of 3-hydroxy guanfacine .

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.

    Conjugation: UDPGA and UGT for glucuronidation reactions.

Major Products Formed

科学研究应用

Pharmacokinetics and Metabolism

The metabolism of guanfacine leads to the formation of several metabolites, including 3-Hydroxy Guanfacine O-β-D-Glucuronide. This compound accounts for a substantial portion of the drug's excretion, with approximately 50% of the radioactivity from guanfacine excreted in urine being attributed to glucuronide and sulfate conjugates . The pharmacokinetic profile indicates that guanfacine is rapidly absorbed, with high bioavailability and a significant elimination half-life, which facilitates its therapeutic effects over extended periods .

Therapeutic Applications

The primary applications of this compound revolve around its role as a metabolite influencing the efficacy and safety of guanfacine in various therapeutic contexts:

  • Attention-Deficit Hyperactivity Disorder (ADHD) :
    • Guanfacine has been shown to enhance executive function, working memory, and behavioral inhibition in children with ADHD. The metabolite's role in modulating these effects is critical for understanding the overall therapeutic efficacy of guanfacine .
    • Clinical studies have demonstrated that guanfacine, particularly in its extended-release form, can be effective as monotherapy or as an adjunct to stimulant medications for ADHD management .
  • Hypertension Management :
    • As an alpha-2 adrenergic agonist, guanfacine reduces sympathetic outflow, thereby lowering blood pressure. The contribution of its metabolites, including this compound, to this effect is an area of ongoing research .
  • Cognitive Enhancement :
    • Research indicates that guanfacine can improve cognitive functions in both pediatric and adult populations. The glucuronidation process may influence the pharmacodynamics of guanfacine, affecting cognitive outcomes positively .

Case Studies and Clinical Trials

Several clinical trials have explored the efficacy and safety profile of guanfacine and its metabolites:

  • A placebo-controlled study evaluated the effectiveness of guanfacine in children with ADHD, noting significant improvements in attention and behavior compared to placebo groups .
  • Another study highlighted the pharmacokinetic differences between immediate-release and extended-release formulations of guanfacine, emphasizing the importance of understanding metabolite profiles like this compound for optimizing treatment regimens .

Data Table: Pharmacokinetic Properties

PropertyImmediate Release FormulationExtended Release Formulation
Bioavailability~80%~58%
Peak Plasma Concentration2.5 ng/mL (1 mg dose)1.0 ng/mL (1 mg dose)
Time to Peak Concentration3 hours6 hours
Half-Life~17 hours~17 hours

作用机制

The mechanism of action of 3-Hydroxy Guanfacine O-β-D-Glucuronide is primarily related to its role as a metabolite of guanfacine. Guanfacine exerts its effects by stimulating alpha-2A adrenergic receptors, which inhibits the production of cyclic adenosine monophosphate (cAMP) and closes hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. This enhances the effectiveness of the signal of the pyramidal neurons of the prefrontal cortex, improving working memory and attention .

相似化合物的比较

属性

CAS 编号

78433-83-7

分子式

C₁₅H₁₇Cl₂N₃O₈

分子量

438.22

同义词

3-[2-[(Aminoiminomethyl)amino]-2-oxoethyl]-2,4-dichlorophenyl β-D-Glucopyranosiduronic Acid_x000B_

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。